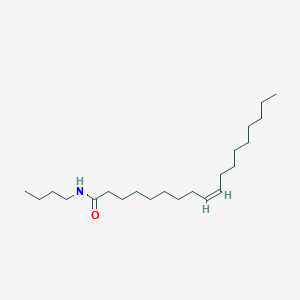
N-Butyloleamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyloleamide is a chemical compound that belongs to the family of fatty acid amides. It is a white crystalline solid with a melting point of 98-100°C. N-Butyloleamide has been widely used in scientific research as a lubricant, plasticizer, and surfactant. In recent years, it has gained attention for its potential therapeutic applications due to its unique properties.
Mécanisme D'action
The exact mechanism of action of N-Butyloleamide is not fully understood. However, it is believed to exert its effects through the modulation of the endocannabinoid system. It has been shown to activate the CB2 receptor, which is involved in the regulation of inflammation and pain.
Effets Biochimiques Et Physiologiques
N-Butyloleamide has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain, improve cognitive function and memory, and protect against neurodegeneration. It has also been shown to have antioxidant and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-Butyloleamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable and can be stored for long periods of time. However, it has some limitations, including its solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on N-Butyloleamide. One area of interest is its potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential for the treatment of chronic pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of N-Butyloleamide and its potential side effects.
In conclusion, N-Butyloleamide is a promising chemical compound with potential therapeutic applications. Its unique properties make it an attractive target for scientific research. Further studies are needed to fully understand its mechanism of action and potential therapeutic benefits.
Méthodes De Synthèse
N-Butyloleamide can be synthesized through various methods, including the reaction of oleic acid with butylamine, the reaction of butanol with oleic acid chloride, and the reaction of butylamine with oleic acid anhydride. The most commonly used method involves the reaction of oleic acid with butylamine in the presence of a catalyst.
Applications De Recherche Scientifique
N-Butyloleamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and neuroprotective properties. It has also been shown to improve cognitive function and memory in animal models.
Propriétés
Numéro CAS |
18961-61-0 |
|---|---|
Nom du produit |
N-Butyloleamide |
Formule moléculaire |
C22H43NO |
Poids moléculaire |
337.6 g/mol |
Nom IUPAC |
(Z)-N-butyloctadec-9-enamide |
InChI |
InChI=1S/C22H43NO/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(24)23-21-6-4-2/h12-13H,3-11,14-21H2,1-2H3,(H,23,24)/b13-12- |
Clé InChI |
WLUWZVUXQSJMCW-SEYXRHQNSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)NCCCC |
Autres numéros CAS |
18961-61-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



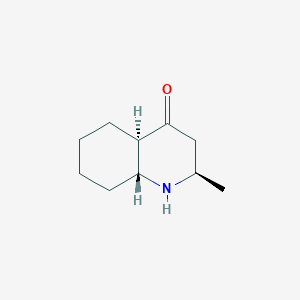
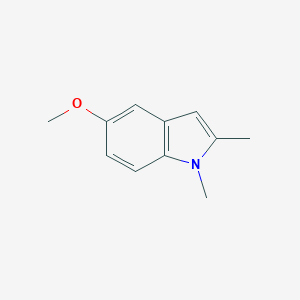
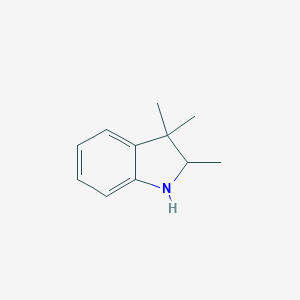
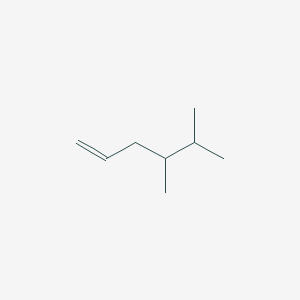
![[(2-Methylbenzyl)thio]acetic acid](/img/structure/B99457.png)
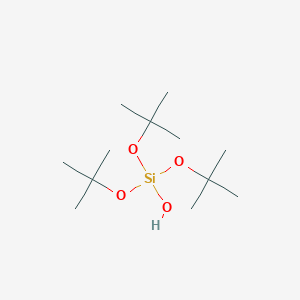

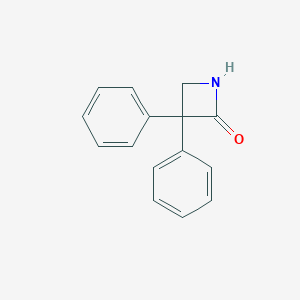
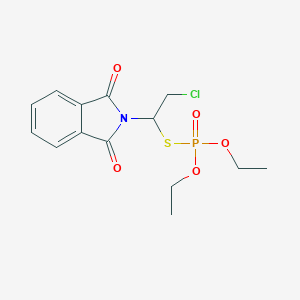
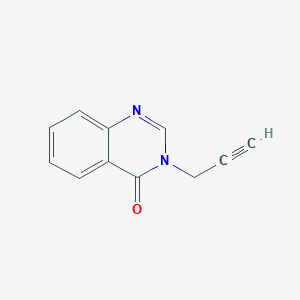
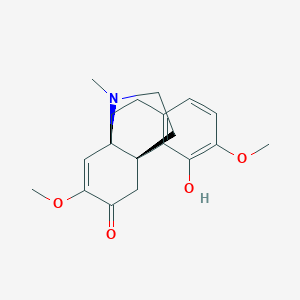
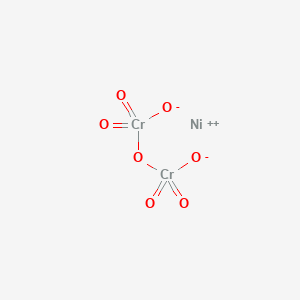
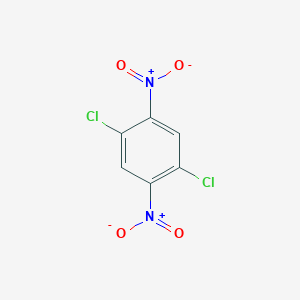
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine](/img/structure/B99475.png)